molecular formula C18H20OS B1346313 4-tert-Butyl-2'-(thiomethyl)benzophenone CAS No. 951888-18-9

4-tert-Butyl-2'-(thiomethyl)benzophenone

Cat. No.: B1346313
CAS No.: 951888-18-9
M. Wt: 284.4 g/mol
InChI Key: YSWFYDIHSIYPAL-UHFFFAOYSA-N
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Description

“4-tert-Butyl-2’-(thiomethyl)benzophenone” (also known as BP-4) is a compound with the molecular formula C18H20OS and a molecular weight of 284.42 . It is commonly used as a UV filter in a variety of consumer products.


Molecular Structure Analysis

The InChI code for “4-tert-Butyl-2’-(thiomethyl)benzophenone” is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 . This indicates the presence of a tert-butyl group, a methylthio group, and a benzophenone core in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-Butyl-2’-(thiomethyl)benzophenone” include a molecular weight of 284.42 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Photochemical Reactions

4-tert-Butyl-2'-(thiomethyl)benzophenone has been studied for its behavior in photochemical reactions. For example, research on the reduction of benzophenone by aliphatic amines under nanosecond flash photolysis revealed insights into quantum yields and kinetic isotope effects, indicating the potential utility of substituted benzophenones in studying photochemical processes and radical formation (Inbar, Linschitz, & Cohen, 1981).

Photoinitiators

Substituted benzophenones, including derivatives like this compound, have been synthesized and evaluated as novel monomeric and polymeric photoinitiators. These compounds show potential in initiating polymerization reactions under light, with studies indicating their efficiency and photophysical properties compared to traditional benzophenone (Balta, Karahan, Avci, & Arsu, 2015).

Chemical Interactions

Research has also been conducted on the interactions of substituted benzophenones with various chemical compounds. For instance, the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, benzophenone, and 2,3-dimethylbutadiene has been investigated, providing insights into the chemical behavior and potential applications of these compounds in organic synthesis and materials science (Breunig, Hübner, Bolte, Wagner, Lerner, & Armstrong, 2013).

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWFYDIHSIYPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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